molecular formula C17H16N2O6 B11705933 6-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-2,3-dimethoxybenzoic acid

6-[(E)-{2-[(2-hydroxyphenyl)carbonyl]hydrazinylidene}methyl]-2,3-dimethoxybenzoic acid

Cat. No.: B11705933
M. Wt: 344.32 g/mol
InChI Key: GTICARVOKADSHU-GIJQJNRQSA-N
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Description

6-[(E)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-2,3-DIMETHOXYBENZOIC ACID is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a functional group that contains a nitrogen atom double-bonded to a carbon atom, which is also bonded to an aryl or alkyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[(E)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-2,3-DIMETHOXYBENZOIC ACID typically involves the condensation reaction between 2-hydroxybenzaldehyde and 2,3-dimethoxybenzoic acid in the presence of a suitable catalyst. The reaction is carried out under reflux conditions in an organic solvent such as ethanol or methanol. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

6-[(E)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-2,3-DIMETHOXYBENZOIC ACID undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the Schiff base to its corresponding amine.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or ferric chloride.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Amines and reduced derivatives.

    Substitution: Various substituted aromatic compounds depending on the substituent introduced.

Scientific Research Applications

6-[(E)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-2,3-DIMETHOXYBENZOIC ACID has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry and catalysis.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.

    Industry: Utilized in the synthesis of advanced materials and as a precursor for other chemical compounds.

Mechanism of Action

The mechanism of action of 6-[(E)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-2,3-DIMETHOXYBENZOIC ACID involves its interaction with specific molecular targets. The Schiff base functional group can form coordination complexes with metal ions, which can then interact with biological molecules such as enzymes and proteins. This interaction can inhibit enzyme activity or alter protein function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(E)-{[(2-HYDROXYPHENYL)IMINO]METHYL]PHENOL: Another Schiff base with similar structural features.

    2,3-DIMETHOXYBENZALDEHYDE: A precursor in the synthesis of the target compound.

    2-HYDROXYBENZALDEHYDE: A key reactant in the condensation reaction.

Uniqueness

6-[(E)-{[(2-HYDROXYPHENYL)FORMAMIDO]IMINO}METHYL]-2,3-DIMETHOXYBENZOIC ACID is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity

Properties

Molecular Formula

C17H16N2O6

Molecular Weight

344.32 g/mol

IUPAC Name

6-[(E)-[(2-hydroxybenzoyl)hydrazinylidene]methyl]-2,3-dimethoxybenzoic acid

InChI

InChI=1S/C17H16N2O6/c1-24-13-8-7-10(14(17(22)23)15(13)25-2)9-18-19-16(21)11-5-3-4-6-12(11)20/h3-9,20H,1-2H3,(H,19,21)(H,22,23)/b18-9+

InChI Key

GTICARVOKADSHU-GIJQJNRQSA-N

Isomeric SMILES

COC1=C(C(=C(C=C1)/C=N/NC(=O)C2=CC=CC=C2O)C(=O)O)OC

Canonical SMILES

COC1=C(C(=C(C=C1)C=NNC(=O)C2=CC=CC=C2O)C(=O)O)OC

Origin of Product

United States

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